2-[4-ethyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide
CAS No.: 1251595-25-1
Cat. No.: VC4839472
Molecular Formula: C20H26N4O4
Molecular Weight: 386.452
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251595-25-1 |
|---|---|
| Molecular Formula | C20H26N4O4 |
| Molecular Weight | 386.452 |
| IUPAC Name | 2-(4-ethyl-2-morpholin-4-yl-6-oxopyrimidin-1-yl)-N-(2-methoxy-5-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C20H26N4O4/c1-4-15-12-19(26)24(20(21-15)23-7-9-28-10-8-23)13-18(25)22-16-11-14(2)5-6-17(16)27-3/h5-6,11-12H,4,7-10,13H2,1-3H3,(H,22,25) |
| Standard InChI Key | QNBIUPGXNGCPNO-UHFFFAOYSA-N |
| SMILES | CCC1=CC(=O)N(C(=N1)N2CCOCC2)CC(=O)NC3=C(C=CC(=C3)C)OC |
Introduction
The compound 2-[4-ethyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide is a complex organic molecule belonging to the class of pyrimidine derivatives. These compounds are widely studied for their diverse biological activities, including anti-inflammatory, anticancer, and enzyme inhibitory properties. This article provides a detailed analysis of the compound's structure, properties, synthesis routes, and potential applications.
General Synthesis
The synthesis of this compound typically involves:
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Formation of the pyrimidinone core via cyclocondensation of urea derivatives with β-ketoesters.
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Introduction of the morpholine substituent through nucleophilic substitution.
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Coupling of the acetamide group with the aromatic system using amide bond formation techniques (e.g., carbodiimide-mediated coupling).
Reaction Conditions
The synthesis requires:
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Mild temperatures (50–80°C) to prevent decomposition.
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Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.
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Catalysts such as triethylamine or pyridine for amide bond formation.
Biological Activity
Pyrimidinone-based compounds are extensively studied for their therapeutic potential:
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Anti-inflammatory Properties: The morpholine ring enhances interaction with enzymes like cyclooxygenase (COX).
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Anticancer Potential: Pyrimidine derivatives often inhibit kinases like VEGFR or EGFR, which are crucial in tumor growth.
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Antiviral Activity: Structural analogs have shown efficacy against RNA viruses.
Enzyme Inhibition
The compound's structure suggests it could act as an inhibitor of enzymes such as:
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5-lipoxygenase (5-LOX): Involved in inflammation.
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Tyrosine kinases: Relevant in cancer therapy.
Spectroscopic Techniques
To confirm the structure and purity:
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NMR Spectroscopy:
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-NMR: Identifies protons on the morpholine and aromatic groups.
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-NMR: Confirms carbonyl carbons in the amide and pyrimidinone groups.
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Mass Spectrometry (MS):
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Molecular ion peak at 360 m/z confirms molecular weight.
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Crystallographic Analysis
X-ray diffraction can determine:
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Bond angles and lengths within the pyrimidinone core.
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Conformation of the morpholine ring (usually chair form).
Challenges
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Limited solubility in non-polar solvents may restrict certain applications.
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The synthesis process requires optimization for scalability.
Future Research
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Structure Optimization: Modifications to improve bioavailability and target specificity.
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In Vivo Studies: Comprehensive testing for pharmacokinetics and toxicity.
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